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Compound of Interest

Compound Name: Anticancer agent 45

Cat. No.: B12419322 Get Quote

A comprehensive analysis of publicly available scientific literature reveals that "Anticancer
agent 45" is not a unique identifier for a single chemical entity. Instead, this designation has

been assigned to multiple distinct compounds across different research studies, each with its

own biological targets and potential therapeutic applications. Consequently, a unified preclinical

pharmacokinetic profile for "Anticancer agent 45" cannot be compiled. This guide will

summarize the available information for the different compounds referred to as "compound 45"

and highlight the absence of detailed pharmacokinetic data in the reviewed literature.

Compound Designations and Associated Biological
Activities
Initial literature searches identified several different molecules designated as "compound 45":

An ALK/PI3K/AKT Signaling Inhibitor: In one study, "compound 45" was identified as a 6-(2-

aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative with potent antiproliferative

activity against A549 lung cancer cells (IC50: 0.44 μM).[1] Mechanistic studies indicated that

this compound induces G1-phase arrest and apoptosis by inhibiting the ALK/PI3K/AKT

signaling pathway.[1] While a theoretical drug-like and pharmacokinetic analysis was

suggested for similar compounds in the series, no specific preclinical pharmacokinetic data

for this "compound 45" has been published.[1]

An Aryl Hydrocarbon Receptor (AHR) Antagonist (KYN-101): Another distinct molecule,

"Compound 45 (KYN-101)," was identified as a potent antagonist of the Aryl Hydrocarbon
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Receptor (AHR) with an IC50 value of 22.0 nmol/L.[2] This compound was shown to

suppress tumor growth in B16 melanoma mouse models that overexpress IDO1/TDO.[2]

However, the available literature does not provide specific details on its preclinical

pharmacokinetic properties.

An Angiogenesis Inhibitor: A third "Compound 45" has been described as an inhibitor of

angiogenesis. This molecule was found to suppress the secretion of vascular endothelial

growth factor A (VEGF-A) and interleukin 6 (IL-6) from cancer cells in vitro, thereby inhibiting

processes that lead to the formation of new blood vessels. It is suggested that this

compound acts by suppressing several receptor tyrosine kinases (RTKs). Details regarding

its absorption, distribution, metabolism, and excretion (ADME) are not available in the public

domain.

Lack of Quantitative Pharmacokinetic Data
Despite the promising anti-cancer activities reported for these various "compound 45" entities,

a thorough review of the literature did not yield any quantitative preclinical pharmacokinetic

data. Key parameters essential for a comprehensive pharmacokinetic profile, such as:

Half-life (t½)

Clearance (CL)

Volume of distribution (Vd)

Bioavailability (F%)

remain undisclosed in the available scientific publications. Furthermore, detailed experimental

protocols for any in vivo pharmacokinetic studies, including animal models, dosing regimens,

and analytical methodologies, have not been published.

Signaling Pathway
The signaling pathway affected by the quinazolinone derivative "compound 45" involves the

inhibition of the ALK/PI3K/AKT pathway, a critical signaling cascade in many cancers.
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Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.

Experimental Workflow for Future Studies
To ascertain the preclinical pharmacokinetic profile of any of these "Anticancer agent 45"

candidates, a standardized experimental workflow would need to be implemented.
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Caption: A typical experimental workflow for preclinical pharmacokinetic assessment.

In conclusion, while the term "Anticancer agent 45" appears in the scientific literature, it refers

to multiple, distinct chemical compounds. For each of these, the publicly available data is

insufficient to construct a detailed preclinical pharmacokinetic guide as crucial quantitative data

and experimental protocols are not disclosed. Further research and publication of these details

are necessary to fully understand the therapeutic potential of these molecules. Researchers

interested in a specific "compound 45" should refer to the primary literature for the specific

chemical structure and context.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b12419322?utm_src=pdf-body-img
https://www.benchchem.com/product/b12419322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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